[1]Benzopyrano[3,2-b][1,4]benzoxazine
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Overview
Description
1Benzopyrano[3,2-b][1,4]benzoxazine is a heterocyclic compound that features a fused ring system combining benzopyran and benzoxazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[3,2-b][1,4]benzoxazine typically involves multi-step procedures. One common method includes the cyclization of 2-aminophenols with appropriate aldehydes under acidic or basic conditions . Another approach involves the use of metal-catalyzed reactions or microwave irradiation to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production of 1Benzopyrano[3,2-b][1,4]benzoxazine may employ continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1Benzopyrano[3,2-b][1,4]benzoxazine undergoes various chemical reactions, including:
- Oxidation : This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at specific positions on the benzoxazine ring, using reagents like alkyl halides or acyl chlorides .
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Alkyl halides in the presence of a base like sodium hydroxide .
Major Products: The major products formed from these reactions include various substituted benzoxazines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, 1Benzopyrano[3,2-b][1,4]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable candidate for further pharmacological studies .
Medicine: In medicine, derivatives of 1Benzopyrano[3,2-b][1,4]benzoxazine are being explored for their therapeutic properties, including anti-inflammatory and neuroprotective effects .
Industry: Industrially, this compound is used in the development of high-performance materials, such as polymers and resins, due to its thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 1Benzopyrano[3,2-b][1,4]benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds:
- Benzoxazine : A simpler analog with similar chemical properties but less complex structure.
- Benzopyran : Shares the benzopyran ring but lacks the additional benzoxazine ring.
- Pyranoquinoline : Another fused ring system with different biological activities .
Uniqueness: 1Benzopyrano[3,2-b][1,4]benzoxazine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104441-43-2 |
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Molecular Formula |
C15H9NO2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
chromeno[3,2-b][1,4]benzoxazine |
InChI |
InChI=1S/C15H9NO2/c1-3-7-12-10(5-1)9-14-15(18-12)16-11-6-2-4-8-13(11)17-14/h1-9H |
InChI Key |
QHJCFPOLQXOULP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NC4=CC=CC=C4O3)O2 |
Origin of Product |
United States |
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